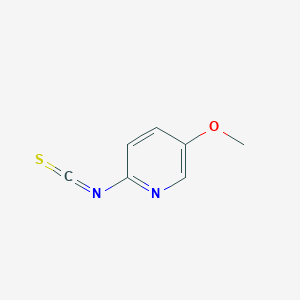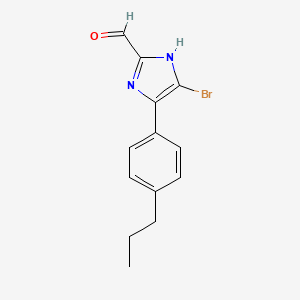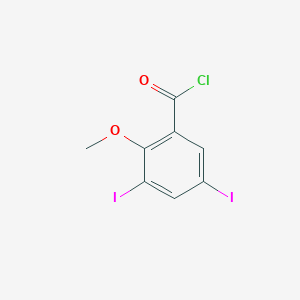
3-(4-Fluoro-2-nitrophenyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-2-nitrophenyl)propanoic Acid is an organic compound with the molecular formula C9H8FNO4 It is a derivative of propanoic acid, where the phenyl ring is substituted with a fluoro and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-2-nitrophenyl)propanoic Acid typically involves the nitration of 4-fluorophenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced to the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Fluoro-2-nitrophenyl)propanoic Acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-(4-Fluoro-2-aminophenyl)propanoic Acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-2-nitrophenyl)propanoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-2-nitrophenyl)propanoic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
- 3-(4-Fluoro-3-nitrophenyl)propanoic Acid
- 3-(4-Chloro-2-nitrophenyl)propanoic Acid
- 3-(4-Bromo-2-nitrophenyl)propanoic Acid
Comparison: Compared to its analogs, 3-(4-Fluoro-2-nitrophenyl)propanoic Acid is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C9H8FNO4 |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
3-(4-fluoro-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8FNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1,3,5H,2,4H2,(H,12,13) |
Clave InChI |
YFXICGZTRXCCOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)[N+](=O)[O-])CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13688628.png)









![4-Chloro-2,6-diphenylbenzo[h]quinoline](/img/structure/B13688683.png)
